molecular formula C7H6BrF2N B2742928 5-Bromo-2-(difluoromethyl)-4-methylpyridine CAS No. 1805200-80-9

5-Bromo-2-(difluoromethyl)-4-methylpyridine

Cat. No.: B2742928
CAS No.: 1805200-80-9
M. Wt: 222.033
InChI Key: RBHSMWMRFYGTAT-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-4-methylpyridine: is a chemical compound with the molecular formula C7H6BrF2N It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)-4-methylpyridine typically involves the bromination of 2-(difluoromethyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(difluoromethyl)-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of 5-amino-2-(difluoromethyl)-4-methylpyridine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Oxidation products may include pyridine N-oxides or other oxidized derivatives.

    Reduction Reactions: The major product is 5-amino-2-(difluoromethyl)-4-methylpyridine.

Scientific Research Applications

Chemistry: 5-Bromo-2-(difluoromethyl)-4-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with improved therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-4-methylpyridine depends on its specific application. In general, the compound interacts with molecular targets through its bromine and difluoromethyl groups, which can form covalent bonds or engage in non-covalent interactions with biological molecules. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

  • 2-Bromo-5-(difluoromethyl)pyridine
  • 4-Bromo-2-(difluoromethyl)pyridine
  • 6-Bromo-3-(difluoromethyl)pyridine

Comparison: 5-Bromo-2-(difluoromethyl)-4-methylpyridine is unique due to the presence of both a methyl group and a difluoromethyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it different from other brominated pyridines. The presence of the methyl group can influence the reactivity and selectivity of the compound in chemical reactions, while the difluoromethyl group can enhance its biological activity and stability.

Biological Activity

5-Bromo-2-(difluoromethyl)-4-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H6BrF2N, with a molecular weight of approximately 220.03 g/mol. The presence of bromine and difluoromethyl groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the interactions facilitated by its halogen substituents. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit various enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, potentially influencing cellular signaling processes.
  • Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function.

Antimicrobial Properties

Research indicates that halogenated pyridines, including this compound, exhibit antimicrobial activities. Preliminary studies have shown efficacy against several bacterial strains, suggesting potential applications in treating infections .

Antimalarial Activity

A notable study highlighted the compound's potential as an antimalarial agent. It was evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, showing promising results with an IC50 value indicating strong inhibitory action . This suggests its potential role in developing new antimalarial therapies.

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase : A study examined the compound's effects on DHODH, revealing that it could effectively inhibit the enzyme at low concentrations, which is critical for pyrimidine biosynthesis in malaria parasites. This mechanism highlights the compound's potential as a lead structure for further drug development .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various halogenated pyridines, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its utility in developing new antimicrobial agents.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (μM)Reference
Enzyme InhibitionDihydroorotate Dehydrogenase<0.03
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine and difluoromethyl groupsAntimicrobial, antimalarial
5-Bromo-4-(difluoromethyl)-2-methylpyrimidineSimilar halogenationEnzyme inhibition
4-Bromo-2-(difluoromethyl)-6-methylpyridineDifferent methyl positionCYP1A2 inhibition

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-4-2-6(7(9)10)11-3-5(4)8/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHSMWMRFYGTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805200-80-9
Record name 5-bromo-2-(difluoromethyl)-4-methylpyridine
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